N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide
Description
This compound is a benzimidazole-tetrazolo-pyridine hybrid characterized by a dimethylaminopropyl linker at the benzimidazole N1-position and a tetrazolo[1,5-a]pyridine-6-carboxamide moiety.
Properties
Molecular Formula |
C18H20N8O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H20N8O/c1-24(2)8-3-9-25-12-19-15-10-14(5-6-16(15)25)20-18(27)13-4-7-17-21-22-23-26(17)11-13/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,27) |
InChI Key |
DKAAUZAWTMRYBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Tetrazole Moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling with Pyridine Carboxamide: The final step involves the coupling of the benzimidazole-tetrazole intermediate with a pyridine carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound (CAS No.) | Core Structure | Functional Groups/Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Benzimidazole + Tetrazolo-pyridine | Dimethylaminopropyl linker, carboxamide | Kinase inhibition, nucleic acid targeting |
| 535925-75-8 (2-Thiophenemethanamine derivative) | Thiophene | Cyclopropyl, methyl | Neurotransmitter modulation |
| 381166-05-8 (Benzamide derivative) | Benzamide | Pyrazole, phenyldiazenyl | Anticancer (tyrosine kinase inhibition) |
| 573931-20-1 (Triazolo-pyrimidine derivative) | Triazolo-pyrimidine | Chlorophenyl, thiophenyl | Antifungal, antimicrobial |
Key Findings:
Structural Diversity: The target compound’s benzimidazole-tetrazolo-pyridine scaffold is distinct from the thiophene (535925-75-8), benzamide (381166-05-8), and triazolo-pyrimidine (573931-20-1) cores in the evidence compounds. This structural divergence implies differing target affinities and mechanisms of action . The dimethylaminopropyl linker in the target compound may enhance solubility and membrane permeability compared to the rigid cyclopropyl group in 535925-75-8 or the planar phenyldiazenyl group in 381166-05-6.
Functional Group Implications :
- The carboxamide group in the target compound is a common pharmacophore in kinase inhibitors, aligning with 381166-05-8’s benzamide-based design for anticancer activity. However, the latter’s pyrazole and azo groups may confer selectivity for specific tyrosine kinases .
- Chlorophenyl and thiophenyl substituents in 573931-20-1 suggest hydrophobic interactions with microbial targets, contrasting with the polar tetrazolo-pyridine moiety in the target compound.
Therapeutic Potential: While 573931-20-1’s triazolo-pyrimidine core is associated with antifungal activity, the target compound’s benzimidazole moiety (known for antiviral and antiparasitic applications) combined with tetrazolo-pyridine could expand its utility to antiviral or antiproliferative contexts .
Biological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a tetrazolo and pyridine structure, which is essential for its biological activity. The presence of the dimethylamino group enhances its pharmacological properties by improving solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Anti-inflammatory and Analgesic Effects
This compound has shown promise as an anti-inflammatory agent. Studies indicate it can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, positioning it as a potential treatment for inflammatory conditions such as arthritis.
Neuroactive Properties
The compound's structural features suggest neuroactive potential. It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. This aspect warrants further investigation into its use for neurological disorders .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Benzimidazole Core : Utilizing appropriate precursors to construct the benzimidazole framework.
- Tetrazole Formation : Employing cyclization reactions to introduce the tetrazole ring.
- Final Coupling : Linking the dimethylamino propyl chain to the final structure.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reactants |
|---|---|---|
| 1 | Cyclization | Benzene derivatives |
| 2 | Substitution | Dimethylamine |
| 3 | Coupling | Tetrazole derivatives |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of the compound against various cancer cell lines using MTT assays. The results indicated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested in a murine model of inflammation. It demonstrated a reduction in paw edema by 40% compared to control groups when administered at a dose of 10 mg/kg, indicating strong anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
